5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide
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Overview
Description
5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide is a fluorinated organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a fluorine atom at the 5th position, a trifluoromethyl group at the 6th position, and a sulfonamide group at the 3rd position of the pyridine ring. The incorporation of fluorine atoms and trifluoromethyl groups into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and catalysts like palladium or copper complexes .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of biological activities. The sulfonamide group can interact with active sites of enzymes, inhibiting their function and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)pyridine-2-sulfonamide
- 3-Bromo-5-(trifluoromethyl)pyridine
- 4-((5-(Trifluoromethyl)pyridin-2-yl)amino)butanoic acid
Uniqueness
5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure can result in enhanced stability, reactivity, and bioactivity compared to other similar compounds .
Properties
Molecular Formula |
C6H4F4N2O2S |
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Molecular Weight |
244.17 g/mol |
IUPAC Name |
5-fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C6H4F4N2O2S/c7-4-1-3(15(11,13)14)2-12-5(4)6(8,9)10/h1-2H,(H2,11,13,14) |
InChI Key |
WASYACFVZCXHDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)C(F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
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